Fmoc-L-Lys(ivDde)-OH

Peptide Synthesis Orthogonal Protection Scrambling

Fmoc-L-Lys(ivDde)-OH (CAS 204777-78-6) is the orthogonally protected lysine building block of choice for Fmoc-SPPS workflows where Dde-group scrambling would compromise product integrity in complex sequences. The sterically hindered ivDde side-chain is designed to resist migration (scrambling) to unprotected lysine residues during repeated piperidine-mediated Fmoc deprotection cycles, ensuring predictable synthetic outcomes and higher-purity crude peptides. This material enables the construction of unsymmetrical branched peptides, site-specific internal fluorescent labeling, homogeneous peptide-drug conjugates (PDCs), and on-resin cyclization with precise control over branching and substitution. Procure as a white to pale yellow powder with a consistent acidimetric assay ≥85.0% and HPLC purity ≥99.0%, packaged under inert gas for reliable performance in demanding peptide synthesis campaigns.

Molecular Formula C34H42N2O6
Molecular Weight 574.7 g/mol
CAS No. 204777-78-6
Cat. No. B557028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Lys(ivDde)-OH
CAS204777-78-6
Synonyms204777-78-6; Fmoc-Lys(Ddiv)-OH; Fmoc-Lys(IvDde)-OH; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)hexanoicacid; N-Fmoc-N'-[1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-lysine; C34H42N2O6; Nalpha-Fmoc-Nepsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-lysine; Fmoc-L-Lys(Ivdde)-OH; 29207_ALDRICH; SCHEMBL178768; 29207_FLUKA; CTK1A1512; MolPort-003-929-341; AKOS015837177; AKOS015895471; ZINC100008472; RTR-009555; AK-49549; SC-09710; AB0044327; A7927; ST51052987; Y3453; I06-1184; N|A-Fmoc-N|A-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-lysine
Molecular FormulaC34H42N2O6
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m0/s1
InChIKeyLHJJUCZESVFWSO-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Lys(ivDde)-OH (CAS 204777-78-6): Procurement-Quality Profile for Solid-Phase Peptide Synthesis


Fmoc-L-Lys(ivDde)-OH (CAS 204777-78-6) is an orthogonally protected lysine derivative employed as a building block in Fmoc solid-phase peptide synthesis (SPPS) . It features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino terminus and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group protecting the ε-amino side chain . The commercial material is typically supplied as a white to pale yellow powder with an acidimetric assay of ≥85.0%, TLC purity of ≥97%, and HPLC purity of ≥99.0% (area%) , demonstrating consistent quality suitable for demanding peptide synthesis workflows.

Why Fmoc-L-Lys(ivDde)-OH Cannot Be Replaced by Fmoc-Lys(Dde)-OH or Other In-Class Analogs


The orthogonal protection strategy of Fmoc-L-Lys(ivDde)-OH cannot be generically substituted because the ivDde group exhibits markedly different stability and migration behavior compared to its closest analog, the Dde group. While both are removed by 2% hydrazine in DMF [1], Dde undergoes significant migration (scrambling) to unprotected lysine side chains during repetitive Fmoc deprotection cycles, compromising product purity and yield in longer sequences [2]. The sterically hindered ivDde group was specifically designed to mitigate this scrambling, offering enhanced robustness during piperidine-mediated Fmoc removal, which directly translates to higher purity crude peptides and more predictable synthetic outcomes [3].

Quantitative Differentiation of Fmoc-L-Lys(ivDde)-OH Against Orthogonal Lysine Building Blocks


Elimination of Sequence Scrambling: Zero Detectable Migration vs. Dde in Model Peptides

Fmoc-L-Lys(ivDde)-OH demonstrates complete elimination of protecting group scrambling during Fmoc deprotection, a critical differentiator from Fmoc-Lys(Dde)-OH. In a controlled study using the resin-bound model peptide Boc-Lys(Fmoc)-Ala-Lys(PG)-Pro-Lys(PG)-Ala-(2CT-resin), the Dde-protected variant exhibited strong scrambling behavior, whereas the ivDde-protected variant showed no detectable scrambling at all [1]. This was attributed to the increased steric bulk of the ivDde group, which prevents its migration to free lysine ε-amino groups under basic piperidine conditions [2].

Peptide Synthesis Orthogonal Protection Scrambling Purity

Piperidine Stability Advantage: Minimal Leaching During Extended Fmoc Deprotection vs. Dde Partial Loss

Fmoc-L-Lys(ivDde)-OH offers significantly enhanced stability towards 20% piperidine/DMF compared to Fmoc-Lys(Dde)-OH. While both protecting groups are considered stable to piperidine, Dde exhibits notable partial loss during the repetitive deprotection cycles required for synthesizing long peptide sequences [1]. In contrast, the more hindered ivDde group does not undergo significant leaching or side-chain migration [2]. This differential stability translates to better preservation of the orthogonal protecting group throughout chain assembly, reducing the formation of deletion sequences or undesired side-chain modifications [3].

Peptide Synthesis Orthogonal Stability Piperidine Leaching

Commercial Purity Benchmark: ≥99.0% HPLC Purity and ≥99.5% Enantiomeric Purity

The commercial grade of Fmoc-L-Lys(ivDde)-OH (Novabiochem®) is supplied with a guaranteed HPLC purity of ≥99.0% (area%) and an enantiomeric purity of ≥99.5% (a/a), as per the manufacturer's certificate of analysis . This level of purity is critical for reproducible solid-phase peptide synthesis, as even minor impurities or the presence of the D-enantiomer can lead to epimerization during coupling or result in difficult-to-separate diastereomeric peptide impurities .

Peptide Synthesis Purity Quality Control Enantiomeric Excess

Validated Solubility Profile: Clear Solubility at 0.5 M in DMF

Fmoc-L-Lys(ivDde)-OH exhibits excellent solubility in N,N-dimethylformamide (DMF), the primary solvent for Fmoc SPPS. The manufacturer's specification confirms that a 1 mmol sample is clearly soluble in 2 mL DMF (0.5 M) . This high solubility is essential for efficient coupling reactions, ensuring the building block is fully dissolved and available for activation by standard coupling reagents such as HBTU or HATU, thereby maximizing coupling yields and minimizing deletion sequences .

Peptide Synthesis Solubility DMF Coupling Efficiency

High-Value Applications Where Fmoc-L-Lys(ivDde)-OH Provides Demonstrated Synthetic Advantage


Synthesis of Unsymmetrically Branched Peptides via Selective ε-Amine Deprotection

Fmoc-L-Lys(ivDde)-OH enables the construction of unsymmetrical branch points in solid-phase peptide synthesis. The ivDde group is stable to Fmoc removal conditions (20% piperidine/DMF), allowing the main peptide chain to be assembled on the α-amine. Subsequent treatment with 2% hydrazine in DMF selectively removes the ivDde group, exposing the ε-amine for coupling of a second, distinct peptide sequence [1]. This strategy has been applied to generate antimicrobial peptides, deubiquitinase-resistant compounds, and antifreeze macromolecules [2]. The absence of Dde-type scrambling ensures the branch point remains intact and pure [3].

Site-Specific Fluorescent Labeling of Biologically Active Peptides

The orthogonal protection offered by Fmoc-L-Lys(ivDde)-OH permits the site-specific introduction of fluorescent labels at internal lysine residues without affecting the Fmoc-based assembly of the peptide backbone. In the synthesis of human α-calcitonin gene-related peptide (α-CGRP) and two fluorescent analogs, Fmoc-Lys(ivDde)-OH was incorporated at residue 24. After peptide chain elongation, the ivDde group was selectively removed, and the exposed ε-amine was conjugated with a fluorophore, enabling the study of receptor binding and cellular uptake [1]. This approach avoids the purification challenges associated with non-specific labeling methods [2].

Preparation of Peptide-Drug Conjugates (PDCs) with Defined Payload Attachment

Fmoc-L-Lys(ivDde)-OH is a key building block for synthesizing peptide-drug conjugates (PDCs) where the cytotoxic drug or imaging agent must be attached at a specific lysine side chain. The ivDde group is selectively removed on-resin with hydrazine, revealing a single reactive amine for drug conjugation, while other lysine side chains remain protected by acid-labile groups (e.g., Boc) [1]. This orthogonal deprotection strategy ensures a homogeneous product with a defined drug-to-peptide ratio, critical for reproducible pharmacokinetic and efficacy studies [2].

Cyclization of Peptides via Lysine Side Chain Anchoring

The ivDde group of Fmoc-L-Lys(ivDde)-OH facilitates on-resin cyclization of peptides. Following linear peptide assembly, the ivDde group is removed to generate a free ε-amine, which can then be coupled to a C-terminal carboxyl group (e.g., side chain of Asp or Glu) to form a lactam bridge, or to a cysteine thiolactone for macrocyclization [1]. This method is widely used to synthesize cyclic peptide libraries for drug discovery and to improve the metabolic stability of linear peptide leads [2].

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